molecular formula C24H20N2O5S B14990619 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990619
M. Wt: 448.5 g/mol
InChI Key: BYWBZJXOPZROQX-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines multiple functional groups, including a furan ring, a carbamoyl group, a cyclopenta[b]thiophene ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

  • Formation of the Furan-2-ylmethyl Carbamoyl Intermediate

      Reagents: Furan-2-carboxylic acid, thionyl chloride, and methylamine.

      Conditions: The furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the furan-2-ylmethyl carbamoyl intermediate.

  • Cyclopenta[b]thiophene Synthesis

      Reagents: Cyclopentadiene, sulfur, and a suitable catalyst.

      Conditions: Cyclopentadiene is reacted with sulfur in the presence of a catalyst to form the cyclopenta[b]thiophene ring.

  • Coupling Reaction

      Reagents: The furan-2-ylmethyl carbamoyl intermediate and the cyclopenta[b]thiophene derivative.

      Conditions: These intermediates are coupled under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

  • Chromene Ring Formation

      Reagents: 6-methyl-4-oxo-4H-chromene-2-carboxylic acid.

      Conditions: The final step involves the formation of the chromene ring through a condensation reaction with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carbamoyl moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for potential activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for drug development. Its unique structure might interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the compound could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl and carbamoyl groups but differs in the core structure.

    N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: Contains similar functional groups but has a different overall structure.

Uniqueness

The uniqueness of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide lies in its combination of multiple functional groups and ring systems. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5S/c1-13-7-8-18-16(10-13)17(27)11-19(31-18)22(28)26-24-21(15-5-2-6-20(15)32-24)23(29)25-12-14-4-3-9-30-14/h3-4,7-11H,2,5-6,12H2,1H3,(H,25,29)(H,26,28)

InChI Key

BYWBZJXOPZROQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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